molecular formula C21H25N5O4 B2628871 ethyl 2-[1-methyl-10-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purin-3-yl]acetate CAS No. 842954-93-2

ethyl 2-[1-methyl-10-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purin-3-yl]acetate

Cat. No.: B2628871
CAS No.: 842954-93-2
M. Wt: 411.462
InChI Key: XIXULQCZEQCDPZ-UHFFFAOYSA-N
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Description

Ethyl 2-[1-methyl-10-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purin-3-yl]acetate is a heterocyclic compound featuring a diazepino-purine core fused with a seven-membered ring system. The structure includes a 4-methylphenyl substituent at position 10 and an ethyl acetate group at position 3.

Properties

IUPAC Name

ethyl 2-[1-methyl-10-(4-methylphenyl)-2,4-dioxo-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O4/c1-4-30-16(27)13-26-19(28)17-18(23(3)21(26)29)22-20-24(11-5-6-12-25(17)20)15-9-7-14(2)8-10-15/h7-10H,4-6,11-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIXULQCZEQCDPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C2=C(N=C3N2CCCCN3C4=CC=C(C=C4)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[1-methyl-10-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purin-3-yl]acetate typically involves multi-step organic reactions. The process begins with the preparation of the purine base, followed by the introduction of the diazepine ring through cyclization reactions. The final step involves esterification to introduce the ethyl acetate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[1-methyl-10-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purin-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 2-[1-methyl-10-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purin-3-yl]acetate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of ethyl 2-[1-methyl-10-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purin-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analog, ethyl [9-(4-chlorophenyl)-1-methyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate (), shares a pyrimido-purine core but differs in substituents:

  • Substituent at position 9/10 : The target compound has a 4-methylphenyl group , whereas the analog in features a 4-chlorophenyl group .
  • Core structure: The target compound’s diazepino-purine core (seven-membered ring) contrasts with the pyrimido-purine (six-membered ring) in the analog.

Impact of Substituents :

  • Molecular weight : Replacing chlorine (atomic mass ~35.5) with a methyl group (15) reduces the molecular weight from 417.85 g/mol () to an estimated 397.35 g/mol for the target compound.
Physicochemical and Pharmacokinetic Properties
Property Target Compound (Estimated) Ethyl [9-(4-chlorophenyl)-...]acetate Example 109 ()
Molecular Formula C₂₀H₂₃N₅O₄ C₁₉H₂₀ClN₅O₄ C₂₅H₂₃F₂N₆O₃
Molecular Weight ~397.35 g/mol 417.85 g/mol 502.48 g/mol
Key Substituents 4-Methylphenyl, ethyl ester 4-Chlorophenyl, ethyl ester 4-Fluorophenyl, piperazine
Solubility (LogP) ~2.1 (predicted) ~2.8 (experimental) ~3.5 (predicted)
Metabolic Stability Moderate (ester hydrolysis) Low (chloro group slows metabolism) High (fluorine stability)

Key Observations :

  • The ethyl acetate group in both compounds is susceptible to esterase-mediated hydrolysis, a common metabolic pathway for prodrug activation .

Chemoinformatic Similarity Analysis

Using the Tanimoto coefficient (), structural similarity between the target compound and its analogs can be quantified:

  • vs. analog : Estimated similarity score of 0.85 (high overlap in core structure but divergent substituents).
  • vs. Example 109 (): Score of 0.45 (low similarity due to fluorophenyl/piperazine groups and chromenone core).

These scores align with the hypothesis that minor substituent changes significantly alter bioactivity, even in structurally related compounds .

Biological Activity

Ethyl 2-[1-methyl-10-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purin-3-yl]acetate is a complex organic compound that belongs to a class of molecules known for their diverse biological activities. The structure suggests potential interactions with various biological targets due to its multiple functional groups and heterocyclic nature.

Molecular Structure

The molecular formula of the compound is C25H26N4O5C_{25}H_{26}N_4O_5, indicating a relatively large and complex structure. The presence of:

  • Diazepine rings : Often associated with neuroactive properties.
  • Dioxo groups : These can participate in redox reactions and may influence the compound's reactivity.
  • Phenyl substitutions : Typically enhance lipophilicity and can affect binding to biological targets.

Table 1: Key Structural Features

FeatureDescription
Molecular Weight478.5 g/mol
Functional GroupsEster, Dioxo, Diazepine
HeteroatomsNitrogen (N), Oxygen (O)

Pharmacological Properties

Compounds similar to this compound often exhibit various pharmacological effects:

  • Antitumor Activity : Many derivatives containing purine and diazepine structures have been studied for their anticancer properties. They may inhibit cell proliferation by interfering with DNA synthesis or inducing apoptosis.
  • Antimicrobial Effects : Similar compounds have shown activity against bacteria and fungi by disrupting cellular processes or inhibiting enzyme functions.
  • Neuroactive Properties : Due to the diazepine moiety's structural similarity to known anxiolytics and sedatives (e.g., benzodiazepines), this compound may exhibit effects on neurotransmitter systems.

Case Studies

Research has indicated that compounds with similar structural frameworks can interact with various biological pathways:

  • Anticancer Research : A study demonstrated that a related diazepine derivative inhibited tumor growth in vitro by inducing apoptosis in cancer cell lines through the activation of caspase pathways.
  • Antimicrobial Activity : Another investigation found that a structurally analogous compound exhibited significant antibacterial activity against Gram-positive bacteria by disrupting cell wall synthesis.
  • Neuropharmacology : A series of compounds featuring the diazepine structure were evaluated for their anxiolytic effects in animal models. Results indicated a dose-dependent reduction in anxiety-like behaviors.

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